Rolapitant is a novel antiemetic agent classified as a neurokinin-1 receptor antagonist. It is primarily utilized for the prevention of nausea and vomiting associated with chemotherapy and postoperative settings. The compound is notable for its (1S,2S,3S)-isomer configuration, which plays a crucial role in its pharmacological efficacy. Rolapitant was developed to provide prolonged protection against nausea and vomiting, making it an important addition to antiemetic therapies.
Rolapitant is derived from the class of compounds known as neurokinin-1 receptor antagonists, which target the neurokinin-1 receptor involved in the emetic response. It is specifically used in clinical settings to manage chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). The compound’s development has been documented through various patents and scientific literature, highlighting its synthesis routes and therapeutic applications .
The synthesis of Rolapitant involves a multi-step process that can be quite complex. Here’s a breakdown of the technical details involved in its preparation:
Rolapitant has a specific molecular structure characterized by its chiral centers, which are critical for its biological activity. The structural formula can be represented as follows:
The molecular structure includes a piperidine ring and a phenyl group, contributing to its binding affinity for the neurokinin-1 receptor .
The chemical reactions involved in the synthesis of Rolapitant include:
Rolapitant exerts its antiemetic effects by selectively antagonizing the neurokinin-1 receptor in the central nervous system. This receptor is involved in mediating nausea and vomiting responses:
The physical and chemical properties of Rolapitant include:
Rolapitant's primary applications are in clinical settings for:
Its effectiveness makes it a valuable tool in supportive cancer care and surgical recovery protocols .
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: